4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid

Pharmaceutical Intermediate Quality Control Regulatory Compliance

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (CAS 179162-55-1) is a heterocyclic organic compound comprising a benzoic acid moiety, an isoxazole ring, and a 4-pentyloxyphenyl substituent. With molecular formula C₂₁H₂₁NO₄ and a molecular weight of 351.4 g/mol, this white to off-white crystalline powder serves as the optimized side-chain acid for the semi-synthetic echinocandin antifungal micafungin.

Molecular Formula C21H21NO4
Molecular Weight 351.4 g/mol
CAS No. 179162-55-1
Cat. No. B105625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid
CAS179162-55-1
Molecular FormulaC21H21NO4
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCCCCCOC1=CC=C(C=C1)C2=CC(=NO2)C3=CC=C(C=C3)C(=O)O
InChIInChI=1S/C21H21NO4/c1-2-3-4-13-25-18-11-9-16(10-12-18)20-14-19(22-26-20)15-5-7-17(8-6-15)21(23)24/h5-12,14H,2-4,13H2,1H3,(H,23,24)
InChIKeyPDTXSIGPZDVVIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (CAS 179162-55-1): Critical Micafungin Side-Chain Intermediate for Antifungal API Procurement


4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic acid (CAS 179162-55-1) is a heterocyclic organic compound comprising a benzoic acid moiety, an isoxazole ring, and a 4-pentyloxyphenyl substituent [1]. With molecular formula C₂₁H₂₁NO₄ and a molecular weight of 351.4 g/mol, this white to off-white crystalline powder serves as the optimized side-chain acid for the semi-synthetic echinocandin antifungal micafungin [1][2]. Its structure emerged from a medicinal chemistry campaign to enhance the antifungal potency and reduce the hemolytic potential of the natural product FR901379, leading to the clinical candidate FK463 (micafungin) [2]. The compound is commercially supplied as a pharmaceutical intermediate and analytical reference standard, with vendors offering purities ranging from 95% to ≥99% and full characterization data compliant with regulatory guidelines [3].

Why 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid Cannot Be Substituted by In-Class Isoxazole Benzoic Acid Derivatives


The 4-(5-(4-(pentyloxy)phenyl)isoxazol-3-yl)benzoic acid structure is the product of an extensive, multi‑year structure–activity relationship optimization campaign specifically designed to balance antifungal potency, hemolytic safety, and physicochemical properties of the echinocandin class [1][2]. Closely related analogs—such as the methyl ester derivative (CAS 179162-64-2), which lacks the free carboxylic acid group essential for peptide coupling, or alternative side chains evaluated during the FR901379 program—fail to achieve the precise lipophilicity (clogP) and steric profile required for optimal binding to the micafungin peptide core while maintaining acceptable safety margins [1][2]. Generic substitution with superficially similar isoxazole benzoic acids therefore compromises both synthetic feasibility (due to differing reactivity and coupling efficiency) and the final drug's therapeutic profile, making this exact side-chain acid irreplaceable for pharmaceutical quality control and GMP production of micafungin [2].

Quantitative Differentiation of 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid: Direct Comparative Evidence for Procurement Decisions


Purity and Regulatory Compliance: ≥98.5% HPLC Purity with ICH Q3C and USP <231> Compliance

For pharmaceutical applications requiring ANDA submissions or commercial manufacturing, the target compound is supplied with a purity of ≥98.5% by HPLC, residual solvents ≤0.1% (ICH Q3C compliant), and heavy metals ≤10 ppm (USP <231> method) [1]. In contrast, the common methyl ester analog (CAS 179162-64-2) is typically offered at 95–98% HPLC purity without the same level of documented compliance to ICH or USP residual impurity guidelines . Furthermore, the free acid form is specifically required for the final amide coupling step in micafungin synthesis, whereas the methyl ester must be hydrolyzed, adding an extra synthetic step and introducing additional impurity risk .

Pharmaceutical Intermediate Quality Control Regulatory Compliance

Thermal Stability: 5% Weight Loss at 220°C vs. Methyl Ester Decomposition

Thermogravimetric analysis (TGA) of the target compound reveals a 5% weight loss at 220°C, confirming its suitability for high‑temperature synthetic processes or accelerated stability studies [1]. By comparison, the methyl ester analog (CAS 179162-64-2) exhibits a boiling point of approximately 528.9°C, but its ester functionality renders it susceptible to hydrolysis and transesterification side reactions under basic or nucleophilic conditions . No comparable TGA data are available for the methyl ester, underscoring the free acid's better‑characterized thermal profile for process development.

Process Chemistry Thermal Analysis Stability

Synthetic Efficiency: 92% Isolated Yield in Final Hydrolysis Step

The final hydrolysis step to generate the free acid from its methyl ester precursor proceeds in 92% isolated yield under optimized conditions (2N NaOH, EtOH/THF, 80‑90°C, 2h) . This high‑yielding transformation directly contrasts with the alternative of using the methyl ester in situ, which would require additional purification and introduces a potential yield‑reducing step prior to coupling with the micafungin peptide core. The documented 1H and 13C NMR spectra confirm structural integrity .

Synthetic Methodology Process Optimization Yield

Regulatory and Analytical Reference Standard Availability: USP/EP Traceability

The target compound is commercially available as a reference standard with full characterization data and traceability to USP or EP pharmacopeial standards [1]. In contrast, the methyl ester analog is primarily offered as a research chemical or synthetic intermediate without the same level of certified reference material documentation [2]. This distinction is critical for analytical method validation (AMV) and quality control (QC) in ANDA submissions for micafungin.

Analytical Method Development Reference Standard Regulatory Compliance

Optimal Procurement and Use Scenarios for 4-(5-(4-(Pentyloxy)phenyl)isoxazol-3-yl)benzoic Acid


GMP Manufacturing of Micafungin Sodium API

As the sole side‑chain acid used in the commercial synthesis of micafungin sodium, this compound is indispensable for GMP API production. Its ≥98.5% HPLC purity and compliance with ICH Q3C residual solvent guidelines [1] ensure that the final drug substance meets stringent regulatory specifications for impurities. Procurement from vendors offering USP/EP‑traceable reference standards [2] further supports process validation and QC release testing.

Analytical Method Development and Validation for ANDA Submissions

The compound's availability as a fully characterized reference standard with NMR, LC‑MS, and HPLC data [1][2] makes it an essential tool for developing and validating analytical methods for micafungin-related impurities. Its documented thermal stability (5% weight loss at 220°C) [1] allows for robust forced‑degradation studies, a key component of ICH Q1A stability‑indicating method development.

Side‑Chain Optimization in Novel Echinocandin Discovery Programs

Medicinal chemistry teams exploring next‑generation echinocandins can use this well‑characterized side‑chain acid as a benchmark comparator. The original discovery work [2] demonstrated that subtle modifications to the pentyloxyphenyl‑isoxazole motif profoundly impact antifungal potency and hemolytic safety. Procuring the exact clinical side chain enables direct SAR comparisons when evaluating novel analogs.

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